molecular formula C20H20N4O3 B2781553 (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285563-83-8

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2781553
CAS No.: 1285563-83-8
M. Wt: 364.405
InChI Key: JRDPOVJIXSUREJ-CIAFOILYSA-N
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Description

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-11-14(9-10-16(17)25)12-21-24-20(26)19-13(2)18(22-23-19)15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDPOVJIXSUREJ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a hydrazone linkage and various functional groups, suggests significant potential for biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage, an ethoxy group, a hydroxy group, and a phenyl ring. The structural formula can be represented as follows:

C17H20N4O3\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3

This structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Synthesis Methods

The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be achieved through several methods, typically involving the condensation of 4-methyl-3-phenylpyrazole with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction conditions usually include refluxing the mixture for several hours until a solid precipitate forms, which can then be purified through recrystallization.

Biological Activities

Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit various biological activities:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. For instance, certain derivatives were tested in carrageenan-induced rat paw edema models and demonstrated efficacy comparable to standard anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects. Studies have indicated that related pyrazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, with some compounds showing inhibition rates comparable to standard antibiotics .
  • Antioxidant Properties : The presence of hydroxy groups in the structure contributes to antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxicity : Evaluations of cytotoxicity on mammalian cells have revealed that many pyrazole derivatives exhibit low toxicity, making them promising candidates for further pharmacological development .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

StudyFindings
Bandgar et al. (2014)Synthesized a series of pyrazole derivatives that showed anti-inflammatory effects comparable to indomethacin in vivo .
Burguete et al. (2014)Reported antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains with certain pyrazole derivatives .
Kwong et al. (2018)Investigated the crystal structure of related compounds and their potential interactions with biological targets .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives with pyrazole moieties can inhibit cell growth in MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 3.79 µM to 49.85 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Inhibition Studies : Compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide have shown promising results in reducing inflammation markers in preclinical models .

Synthesis and Characterization

The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde under reflux conditions . Characterization techniques such as X-ray crystallography and spectral analysis (NMR, IR) confirm the structural integrity and purity of the synthesized compound.

Case Studies

Several case studies demonstrate the efficacy of pyrazole derivatives, including this compound:

StudyCompound TestedCell LineIC50 ValueObservations
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-pyrazoleMCF73.79 µMSignificant cytotoxicity observed
Pyrazole Derivative XA54949.85 µMInduced apoptosis in cancer cells
Similar Pyrazole CompoundVariousVariesAnti-inflammatory activity noted

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